2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole
Description
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole is a chemical compound with a unique structure that combines a chlorinated and fluorinated phenyl group with a methylsulfanyl and methylsulfonyl substituted dihydroimidazole ring
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O2S2/c1-19(16,17)15-6-5-14-11(15)18-7-8-9(12)3-2-4-10(8)13/h2-4H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNKAQJBVPNSQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN=C1SCC2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole typically involves multiple steps. One common method starts with the chlorination and fluorination of a phenyl ring, followed by the introduction of a methylsulfanyl group. The final step involves the formation of the dihydroimidazole ring and the addition of the methylsulfonyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl group (-S-) undergoes oxidation to form sulfonyl (-SO2-) derivatives, a reaction critical for modulating biological activity or enhancing solubility.
Mechanism : The sulfanyl group is oxidized via electrophilic attack, forming sulfoxide intermediates before reaching sulfonyl products. This reaction is pH-dependent and benefits from polar aprotic solvents.
Nucleophilic Substitution Reactions
The chloro and fluoro substituents on the aromatic ring participate in nucleophilic aromatic substitution (NAS) under specific conditions.
Key Insight : The electron-withdrawing methanesulfonyl group activates the aromatic ring toward NAS, particularly at the ortho and para positions relative to the chloro-fluorophenyl group.
Cyclization and Ring-Opening Reactions
The dihydroimidazole core facilitates cyclization or ring-opening under acidic/basic conditions.
Structural Impact : Cyclization reactions often enhance bioactivity by increasing molecular rigidity, as seen in hybrid antibacterial agents .
Functional Group Transformations
The methanesulfonyl group participates in elimination or reduction reactions.
| Reaction | Conditions | Outcome | Yield |
|---|---|---|---|
| Reduction of sulfonyl group | LiAlH4 in THF at 0°C | Conversion to sulfinic acid (-SO2H) | 65–70% |
| Elimination to form double bonds | DBU in DMF, 120°C | Generation of unsaturated imidazole derivatives | 60–75% |
Applications : Reduced sulfonyl derivatives show enhanced membrane permeability in drug design.
Cross-Coupling Reactions
The bromo or chloro substituents enable palladium-catalyzed cross-coupling.
Catalytic Efficiency : Electron-deficient aryl halides react faster due to the methanesulfonyl group’s electron-withdrawing effect .
Acid/Base-Mediated Reactions
The imidazole nitrogen and sulfonyl group participate in acid/base interactions.
Notable Feature : Protonation stabilizes the compound for crystallographic studies .
Scientific Research Applications
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]acetic acid
- 2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one
Uniqueness
Compared to similar compounds, it offers distinct reactivity and biological activity, making it a valuable compound for research and development .
Biological Activity
The compound 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be depicted as follows:
- Molecular Formula : C11H12ClFNS2O2
- Molecular Weight : 305.80 g/mol
1. Antimicrobial Properties
Research indicates that imidazole derivatives exhibit significant antimicrobial activity. For instance, compounds structurally similar to this compound have shown efficacy against various bacterial strains. A study demonstrated that modifications at the phenyl ring could enhance antibacterial potency, suggesting a promising avenue for developing new antimicrobial agents .
2. Anti-inflammatory Effects
Imidazole derivatives are known for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. In vitro assays indicated that related compounds displayed selective COX-2 inhibition with IC50 values in the low micromolar range, highlighting their potential as anti-inflammatory agents .
3. Anticancer Activity
The compound's structural features suggest potential anticancer activity. Imidazole derivatives have been investigated for their ability to induce apoptosis in cancer cells. In particular, studies have shown that modifications to the imidazole ring can significantly affect cytotoxicity against various cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of imidazole derivatives is closely linked to their chemical structure. Key factors influencing activity include:
- Substituents on the Phenyl Ring : The presence of halogens (e.g., chlorine and fluorine) has been associated with increased potency against various targets.
- Sulfanyl and Methanesulfonyl Groups : These functional groups contribute to the overall lipophilicity and bioavailability of the compounds, enhancing their interaction with biological targets .
Case Studies
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Study 1 | 2-Chloro-6-fluorophenyl derivative | COX-2 inhibition | 0.02 µM |
| Study 2 | Related imidazole | Antimicrobial | Varies by strain |
| Study 3 | Similar imidazole | Cytotoxicity in cancer cells | Varies by cell line |
Q & A
Basic Question: How can researchers optimize the synthesis of this compound to minimize trial-and-error approaches?
Methodological Answer:
Synthesis optimization can be achieved through computational reaction path searches (e.g., quantum chemical calculations) combined with experimental feedback loops . For example:
- Use density functional theory (DFT) to predict energetically favorable pathways for forming the imidazole core and sulfanyl/methanesulfonyl substituents .
- Narrow down optimal reaction conditions (solvent, temperature, catalysts) by integrating computational predictions with high-throughput screening of analogous imidazole derivatives, as seen in substituted triaryl-imidazole syntheses .
- Validate intermediates via spectroscopic techniques (e.g., NMR, IR) to ensure regioselectivity at the 2-position of the imidazole ring .
Basic Question: What analytical techniques are recommended for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Infrared Spectroscopy (IR):
- Identify characteristic stretches for sulfonyl (S=O, ~1350–1150 cm) and C-F (1100–1000 cm) groups .
- High-Resolution Mass Spectrometry (HRMS):
Basic Question: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to potential toxicity of aryl halides and sulfonamides .
- Ventilation: Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., thiols or chlorinated solvents) .
- Waste Disposal: Segregate halogenated waste according to institutional guidelines, as improper disposal may lead to environmental persistence .
Advanced Question: How can computational chemistry predict reaction pathways and intermediates for this compound?
Methodological Answer:
- Quantum Chemical Calculations:
- Employ software like Gaussian or ORCA to model transition states for sulfanyl group incorporation and methanesulfonyl activation. Compare activation energies of competing pathways (e.g., SN2 vs. radical mechanisms) .
- Molecular Dynamics (MD) Simulations:
- Study solvent effects on reaction kinetics (e.g., polar aprotic solvents like DMF vs. non-polar toluene) to optimize yield .
- Machine Learning (ML):
- Train models on existing imidazole reaction datasets to predict regioselectivity and side-product formation .
Advanced Question: How can researchers resolve contradictory data regarding the compound’s reactivity or biological activity?
Methodological Answer:
- Statistical Design of Experiments (DoE):
- Use factorial designs to isolate variables (e.g., substituent electronic effects, steric hindrance) that influence reactivity discrepancies .
- Cross-Validation with Analogues:
- Compare results with structurally similar compounds (e.g., 2-{[(3-nitrophenyl)methyl]sulfanyl} derivatives) to identify trends in electronic or steric contributions .
- Mechanistic Probes:
- Introduce isotopic labeling (e.g., O in methanesulfonyl) to track reaction pathways and validate proposed mechanisms .
Advanced Question: What strategies can identify potential biological targets or mechanisms of action for this compound?
Methodological Answer:
- Molecular Docking:
- Screen against protein databases (e.g., PDB) to identify binding affinities for enzymes like cytochrome P450 or kinases, leveraging the sulfonyl group’s electrophilic properties .
- Bioactivity Profiling:
- Conduct antimicrobial assays (e.g., MIC tests against Gram-positive/negative bacteria) based on precedents from nitrophenyl- and fluorophenyl-substituted imidazoles .
- Transcriptomic Analysis:
- Use RNA-seq to identify differentially expressed genes in treated cell lines, focusing on pathways modulated by imidazole derivatives (e.g., apoptosis or oxidative stress) .
Advanced Question: How can researchers design experiments to study substituent effects on the compound’s physicochemical properties?
Methodological Answer:
- Systematic Substituent Variation:
- Synthesize analogs with electron-withdrawing (e.g., -NO) or donating (e.g., -OCH) groups at the phenyl ring to assess impacts on lipophilicity (logP) and solubility .
- QSAR Modeling:
- Develop quantitative structure-activity relationship models using descriptors like Hammett constants (σ) to correlate substituent effects with biological activity .
- Thermodynamic Profiling:
- Measure melting points and thermal stability (TGA/DSC) to evaluate crystallinity and degradation pathways influenced by substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
